molecular formula C17H21ClN2O3 B1445742 tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1445603-41-7

tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B1445742
M. Wt: 336.8 g/mol
InChI Key: CQDZREPVGUJDMU-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spirocyclic oxindoles are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .


Synthesis Analysis

An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .


Molecular Structure Analysis

In the molecule, the oxindole and pyran moieties are perpendicular to each other . The crystal structure is stabilized by intermolecular N−H···O and intramolecular C−H···O hydrogen bonds . Centrosymmetric dimer units are formed by intermolecular N−H···O hydrogen bonds .


Chemical Reactions Analysis

The synthetic plan for the synthesis of the target molecule involves several steps . One of the reported synthetic routes to oxindoles, Lewis acid-catalyzed cyclization of α-haloacetanilides, was proposed as the most efficient route to synthesize the substituted oxindole, but in practice, this method gave a rather low yield (<10%), due to the strongly acidic conditions used in the transformation .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis : Teng, Zhang, and Mendonça (2006) described an efficient synthesis approach for a spirocyclic oxindole analogue, which is closely related to tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (Teng, Zhang, & Mendonça, 2006).
  • Crystal Structure Analysis : Sharma et al. (2016) synthesized and analyzed the spectral properties and crystal structure of a novel indoline derivative closely related to the compound , highlighting its potential for further chemical studies (Sharma et al., 2016).

Applications in Drug Synthesis

  • Intermediate for Anticancer Drugs : Zhang et al. (2018) reported that tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of the compound in focus, is an important intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
  • Synthesis of Biologically Active Compounds : Kong et al. (2016) synthesized an important intermediate used in the production of biologically active compounds like crizotinib (Kong et al., 2016).

Development of Novel Compounds

  • Formation of Novel Piperidine Derivatives : Moskalenko and Boev (2014) detailed the synthesis of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, important for the development of novel compounds (Moskalenko & Boev, 2014).

Chemical Space Exploration

  • Accessing Chemical Space : Meyers et al. (2009) discussed the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and its utility in exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 6-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDZREPVGUJDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110592
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

1445603-41-7
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445603-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

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